L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine

Sequence isomerism Peptide chemistry Structure-activity relationship

L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine (single-letter code: YKNC) is a linear, synthetic tetrapeptide composed of four L-amino acids connected by standard peptide bonds: tyrosine (Tyr, Y), lysine (Lys, K), asparagine (Asn, N), and cysteine (Cys, C). Its molecular formula is C₂₂H₃₄N₆O₇S, with a monoisotopic mass of 526.221 Da and a topological polar surface area (TPSA) of 241 Ų.

Molecular Formula C22H34N6O7S
Molecular Weight 526.6 g/mol
CAS No. 918661-75-3
Cat. No. B12631588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine
CAS918661-75-3
Molecular FormulaC22H34N6O7S
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)N)O
InChIInChI=1S/C22H34N6O7S/c23-8-2-1-3-15(26-19(31)14(24)9-12-4-6-13(29)7-5-12)20(32)27-16(10-18(25)30)21(33)28-17(11-36)22(34)35/h4-7,14-17,29,36H,1-3,8-11,23-24H2,(H2,25,30)(H,26,31)(H,27,32)(H,28,33)(H,34,35)/t14-,15-,16-,17-/m0/s1
InChIKeyCTHNTQKWBVHLQT-QAETUUGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine (CAS 918661-75-3): Chemical Identity and Physicochemical Baseline for Research Procurement


L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine (single-letter code: YKNC) is a linear, synthetic tetrapeptide composed of four L-amino acids connected by standard peptide bonds: tyrosine (Tyr, Y), lysine (Lys, K), asparagine (Asn, N), and cysteine (Cys, C) . Its molecular formula is C₂₂H₃₄N₆O₇S, with a monoisotopic mass of 526.221 Da and a topological polar surface area (TPSA) of 241 Ų . The peptide is catalogued in the METLIN metabolomics database (METLIN258900) and is structurally distinct from its sequence isomers (e.g., Lys-Cys-Tyr-Asn, Cys-Asn-Tyr-Lys), which share the same atomic composition but differ in amino acid order, resulting in divergent physicochemical and biological properties [1][2].

Why Generic Tetrapeptide Substitution Fails: Sequence-Dependent Structural and Functional Divergence for L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine


Tetrapeptides sharing identical amino acid composition but differing in sequence order are not functionally interchangeable. The specific N→C terminal order Tyr→Lys→Asn→Cys in this compound dictates a unique spatial arrangement of side-chain functional groups: the phenolic hydroxyl of Tyr, the ε-amino group of Lys, the carboxamide of Asn, and the free thiol of Cys . Altered sequences—such as Lys-Cys-Tyr-Asn or Cys-Asn-Tyr-Lys—reposition these groups, producing different hydrogen-bonding networks, metal-chelating geometries, and redox potentials that directly affect interaction with biological targets (e.g., enzymes, receptors) and experimental reproducibility [1][2]. Evidence from tetrapeptide structure–activity relationship (SAR) studies demonstrates that even single-residue positional changes can shift receptor binding affinities by orders of magnitude [3]. Therefore, substituting a generic 'C₂₂H₃₄N₆O₇S' tetrapeptide for this exact sequence risks invalidating assay results and compromising data comparability across studies.

Quantitative Differentiation Evidence for L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine: Sequence Identity, LogP, TPSA, and Functional Residue Contributions Compared to Sequence Isomers


Sequence Identity as the Primary Determinant of Chemical Uniqueness: Tyr-Lys-Asn-Cys vs. Lys-Cys-Tyr-Asn vs. Cys-Asn-Tyr-Lys

The target tetrapeptide Tyr-Lys-Asn-Cys (YKNC) is one of at least 24 possible linear tetrapeptides with the amino acid composition {Tyr₁, Lys₁, Asn₁, Cys₁}. Its specific sequence is distinguished from two documented sequence isomers—Lys-Cys-Tyr-Asn (BioDeep_00000491538) and Cys-Asn-Tyr-Lys (BioDeep_00000438692)—by the N-terminal placement of tyrosine and the C-terminal placement of cysteine [1]. While all three isomers share an identical molecular formula (C₂₂H₃₄N₆O₇S) and monoisotopic mass (526.221 Da), they are catalogued under distinct METLIN identifiers (METLIN258900 vs. METLIN168270 vs. METLIN116268), confirming they are treated as separate chemical entities in metabolomics databases [2]. Literature on tetrapeptide SAR demonstrates that positional rearrangement of amino acids can alter receptor binding affinity by >100-fold, making sequence identity a non-negotiable procurement specification [3].

Sequence isomerism Peptide chemistry Structure-activity relationship

Computational LogP Differentiation: Hydrophilicity Ranking Among Sequence Isomers

The predicted octanol-water partition coefficient (XlogP) for Tyr-Lys-Asn-Cys is -4.4, indicating a highly hydrophilic character that influences solubility, membrane permeability, and chromatographic behavior . This value is sequence-dependent: repositioning the hydrophobic tyrosine residue from the N-terminus to an internal position (as in Lys-Cys-Tyr-Asn) or C-terminus (as in Cys-Asn-Tyr-Lys) is expected to alter the overall lipophilicity profile, as the solvent exposure of the phenolic side chain differs with sequence context [1]. The XlogP of -4.4 serves as a quantifiable specification for procurement quality control, enabling verification of correct sequence identity via reverse-phase HPLC retention time consistency .

Lipophilicity Drug-likeness Peptide property prediction

Topological Polar Surface Area (TPSA) as a Sequence-Dependent Descriptor for Procurement Identity Confirmation

The topological polar surface area (TPSA) calculated for Tyr-Lys-Asn-Cys is 241 Ų, reflecting the summed contributions of all polar atoms (N, O, and the cysteine S) in their sequence-dependent spatial arrangement . TPSA is a conformation-independent descriptor derived directly from the 2D molecular connectivity; sequence isomers with identical atomic composition may exhibit different TPSA values when polar groups are differently positioned relative to the peptide backbone, affecting calculated solvent accessibility [1]. This property provides a quantitative, sequence-specific identifier that can be cross-referenced during procurement to distinguish Tyr-Lys-Asn-Cys from co-formula isomers lacking curated TPSA data .

Polar surface area Peptide characterization Quality control

Functional Residue Inventory: C-Terminal Cysteine Confers Unique Thiol Reactivity Compared to Internal-Cys Isomers

The placement of cysteine at the C-terminus in Tyr-Lys-Asn-Cys endows the thiol (-SH) group with greater conformational freedom and solvent exposure than internal cysteine positions in sequence isomers . This positional effect is critical for applications requiring efficient disulfide bond formation, maleimide conjugation, or metal coordination. In contrast, the isomer Lys-Cys-Tyr-Asn positions cysteine internally between Lys and Tyr, sterically restricting thiol accessibility; the isomer Cys-Asn-Tyr-Lys places cysteine at the N-terminus, where the adjacent free amine alters the thiol pKₐ [1][2]. Literature on CXXC redox motifs demonstrates that cysteine position within a tetrapeptide directly modulates both the reduction potential (by up to 50 mV) and the kinetics of thiol-disulfide exchange [3]. The C-terminal Cys in YKNC is therefore predicted to exhibit faster conjugation kinetics and a distinct redox potential compared to internal-Cys isomers.

Thiol chemistry Peptide bioconjugation Redox biology

Recommended Research and Industrial Application Scenarios for L-Tyrosyl-L-lysyl-L-asparaginyl-L-cysteine Based on Sequence-Specific Properties


Bioconjugation Probe Development Requiring Defined C-Terminal Thiol Reactivity

The C-terminal cysteine of Tyr-Lys-Asn-Cys provides a sterically unhindered thiol for site-specific conjugation to maleimide-activated fluorophores, biotin, or drug payloads. This positional advantage, inferred from CXXC motif studies where terminal cysteines exhibit faster thiol-disulfide exchange kinetics than internal cysteines, makes YKNC a superior scaffold for generating homogeneous peptide conjugates compared to its sequence isomers Lys-Cys-Tyr-Asn or Cys-Asn-Tyr-Lys, where the cysteine thiol is sterically or electronically modulated by adjacent residues [1].

Peptide Metabolomics Reference Standard with Definitive METLIN Database Entry

Tyr-Lys-Asn-Cys is registered in the METLIN metabolomics database under a unique identifier (METLIN258900) [2]. This curated entry enables its use as an authenticated reference standard for LC-MS/MS method development and metabolomics workflows. Procurement of this exact sequence—rather than a co-formula isomer—ensures accurate mass spectral matching and retention time alignment, which is critical for biomarker discovery studies where false metabolite identification due to sequence isomer confusion must be avoided.

Structure-Activity Relationship (SAR) Studies of Tetrapeptide Sequence-Function Dependence

The defined Tyr-Lys-Asn-Cys sequence, with its N-terminal aromatic residue (Tyr), central basic residue (Lys), polar residue (Asn), and C-terminal thiol (Cys), constitutes a systematically varied tetrapeptide scaffold for SAR investigations . When compared head-to-head with its sequence isomers, this compound allows researchers to isolate the contribution of amino acid position to biological activity, metal binding, or self-assembly behavior. Literature precedent in opioid tetrapeptide SAR demonstrates that positional rearrangement of identical residues can shift receptor selectivity by >100-fold, underscoring the value of exact-sequence procurement for such studies [3].

Peptide-Based Metal Chelation and Redox Chemistry Research

The combination of a C-terminal cysteine (free thiol) with an adjacent asparagine (carboxamide side chain) and an upstream lysine (ε-amine) creates a potential multidentate metal-binding pocket in Tyr-Lys-Asn-Cys . This arrangement is distinct from sequence isomers, where the relative spacing of these donor groups is altered. For research on peptide-copper or peptide-zinc complexes relevant to neurodegenerative disease models (e.g., amyloid-beta metal interactions), the exact YKNC sequence offers a defined, reproducible ligand system for spectroscopic and electrochemical characterization.

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